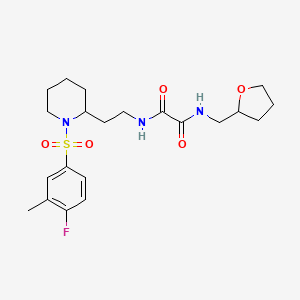
3-Cyclopropylpyridine-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropylpyridine-2-sulfonyl fluoride (3-CPPSF) is a fluorinated sulfonamide compound with a wide range of applications in scientific research. It is a versatile reagent that can be used in a variety of chemical transformations, including the synthesis of a variety of compounds, and in the study of biochemical and physiological processes.
Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
- A study demonstrates the use of a [3 + 2] cycloaddition reaction to synthesize various pyrazolo[1,5-a]pyridinyl, pyrazolo[1,5-a]quinolinyl, and pyrazolo[5,1-a]isoquinolinyl sulfonyl fluorides, showcasing their potential in medicinal chemistry due to broad substrate specificity and mild reaction conditions (Wu & Qin, 2023).
Radiopharmaceutical Applications
- Research on 1-[3-(2-fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione (FPyME), a [(18)F]fluoropyridine-based maleimide reagent, highlights its use in the prosthetic labeling of peptides and proteins for PET imaging, with sulfonyl fluoride playing a crucial role in the radiolabeling process (de Bruin et al., 2005).
Synthesis of Aliphatic Sulfonyl Fluorides
- A novel method for the synthesis of aliphatic sulfonyl fluorides via visible-light-mediated decarboxylative fluorosulfonylethylation, applicable to various carboxylic acids, has been developed. This method is significant for expanding the toolkit in chemical biology and molecular pharmacology (Xu et al., 2019).
Electrochemical Synthesis
- An electrochemical approach for preparing sulfonyl fluorides using thiols or disulfides with KF demonstrates a broad substrate scope, highlighting its utility in sulfur(VI) fluoride exchange-based “click chemistry” (Laudadio et al., 2019).
Enzyme Inhibition Studies
- Fluorine-containing 1,3,5-triazinyl sulfonamide derivatives have been studied as inhibitors of β-carbonic anhydrases from Mycobacterium tuberculosis, showing potential for antimycobacterial agents with a novel mechanism of action (Ceruso et al., 2014).
Battery Electrolyte Research
- Research on the preparation of sulfonyl fluorides from halogenodifluoromethylated precursors and their transformation into lithium sulfonates highlights potential applications in electrolytes for lithium batteries (Toulgoat et al., 2007).
Mechanism of Action
Target of Action
Sulfonyl fluorides, a group to which this compound belongs, are known to act as electrophilic warheads . They are used by medicinal chemists and chemical biologists due to their balance of reactivity and stability .
Mode of Action
The mode of action of 3-Cyclopropylpyridine-2-sulfonyl fluoride is likely related to its sulfonyl fluoride group. Sulfonyl fluorides are known for their sulfur(VI)-fluoride exchange (SuFEx) processes . These processes are transformations with click-like reactivity, invigorating research into electrophilic species featuring a sulfur-fluorine bond .
Biochemical Pathways
The advent of sufex processes has led to new activation methods and manipulation of intriguing functional groups .
Result of Action
Sulfonyl fluorides are known for their balance of reactivity and stability, which makes them attractive for various applications .
Action Environment
It’s known that sulfonyl fluorides resist hydrolysis under physiological conditions , which may suggest some level of environmental stability.
Safety and Hazards
Future Directions
Sulfonyl fluorides have been widely adopted as a novel set of click reagents since their introduction by Sharpless in 2014 . Their high desirability across many scientific fields has instigated a robust development of synthetic strategies to access sulfonyl fluorides . This suggests that the study and application of compounds like 3-Cyclopropylpyridine-2-sulfonyl fluoride will continue to be a topic of interest in the future.
properties
IUPAC Name |
3-cyclopropylpyridine-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2S/c9-13(11,12)8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTKNXTYTRFCKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=CC=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2499727.png)
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B2499728.png)


![6-pentyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2499733.png)
![ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2499734.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide](/img/structure/B2499739.png)

![4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-3-methyl-N-(2-methylpropyl)benzamide](/img/structure/B2499742.png)
![4-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2499743.png)
![7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2499746.png)
![4-(1,3-benzodioxol-5-yl)-2-(4-nitrostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2499747.png)
![5-[2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide](/img/no-structure.png)